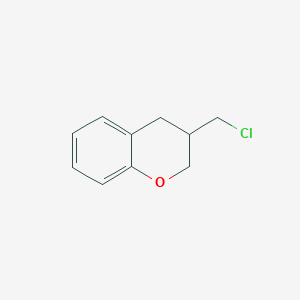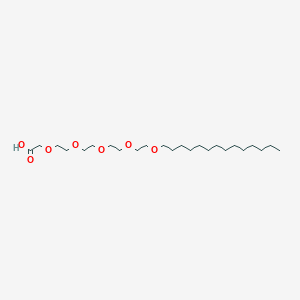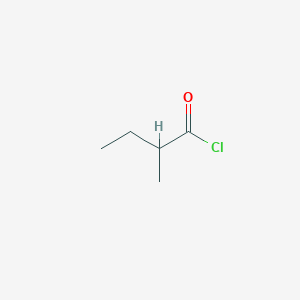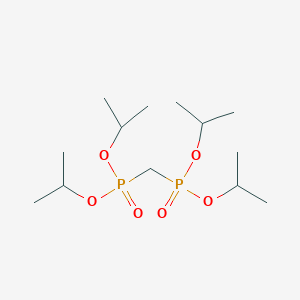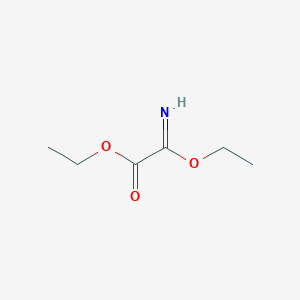![molecular formula C14H14N4O4 B046167 5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 115705-61-8](/img/structure/B46167.png)
5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- typically involves multi-step organic reactions. One common method includes the Stille cross-coupling reaction, which is used to form π-conjugated polymers containing the pyrimido[4,5-g]quinazoline-4,9-dione moiety . The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids such as acetic acid and trifluoroacetic acid, which interact with the nitrogen atoms in the compound . These reactions can lead to the formation of different products, depending on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for constructing polymer semiconductors with high sensitivity to acids and excellent hole transport performance . In biology and medicine, its potential bioactivity makes it a candidate for developing bio- and chemo-sensors . Additionally, its unique properties make it suitable for use in organic thin film transistors and other advanced electronic devices .
Mecanismo De Acción
The mechanism of action of pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s basic nitrogen atoms interact strongly with acids, leading to significant changes in its electronic properties . This interaction is crucial for its function in electronic devices, where it acts as a semiconductor material .
Comparación Con Compuestos Similares
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- is unique compared to other similar compounds due to its high sensitivity to acids and excellent hole transport performance . Similar compounds include other heterocyclic compounds used in organic electronics, such as thieno[3,2-b]thiophene and (E)-1,2-bis(thiophen-2-yl)ethene . the specific structural features of pyrimido[4,5-g]quinazoline-4,9-dione make it particularly effective in certain applications .
Propiedades
Número CAS |
115705-61-8 |
|---|---|
Fórmula molecular |
C14H14N4O4 |
Peso molecular |
302.29 g/mol |
Nombre IUPAC |
5,10-dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C14H14N4O4/c1-5-15-9-7(13(21)17(5)3)12(20)10-8(11(9)19)14(22)18(4)6(2)16-10/h19-20H,1-4H3 |
Clave InChI |
SKGHYOKFLRZJSR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C3C(=C2O)C(=O)N(C(=N3)C)C)O)C(=O)N1C |
SMILES canónico |
CC1=NC2=C(C(=C3C(=C2O)C(=O)N(C(=N3)C)C)O)C(=O)N1C |
Sinónimos |
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


